2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one
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Overview
Description
2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one is an organic compound with the molecular formula C15H12BrClO2. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a methoxyphenyl group attached to an ethanone backbone. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one typically involves the bromination of 1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The methoxy and chlorophenyl groups contribute to its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-{4-[(4-methoxyphenyl)methoxy]phenyl}ethan-1-one
- 2-Bromo-1-{4-[(4-fluorophenyl)methoxy]phenyl}ethan-1-one
- 2-Bromo-1-{4-[(4-methylphenyl)methoxy]phenyl}ethan-1-one
Uniqueness
2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and biological studies where the chlorophenyl group enhances its reactivity and binding affinity.
Properties
CAS No. |
79615-84-2 |
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Molecular Formula |
C15H12BrClO2 |
Molecular Weight |
339.61 g/mol |
IUPAC Name |
2-bromo-1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C15H12BrClO2/c16-9-15(18)12-3-7-14(8-4-12)19-10-11-1-5-13(17)6-2-11/h1-8H,9-10H2 |
InChI Key |
JULJEGIULUZUIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)CBr)Cl |
Origin of Product |
United States |
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